

Technical Guide: Spectroscopic Analysis of Methyl 2-methoxynicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-methoxynicotinate**

Cat. No.: **B1337441**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of **Methyl 2-methoxynicotinate** using ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes detailed data, experimental protocols, and workflow visualizations to support research and development activities.

Data Presentation

The following tables summarize the quantitative ¹H NMR and mass spectrometry data for **Methyl 2-methoxynicotinate**.

Table 1: ¹H NMR Data for **Methyl 2-methoxynicotinate**

Chemical Shift (δ ppm)	Multiplicity	Integration (Number of Protons)	Assignment
3.81	Singlet (s)	3H	Methoxy group (-OCH ₃) protons
3.92	Singlet (s)	3H	Methyl ester (-COOCH ₃) protons
7.11	Doublet of doublets (dd)	1H	Aromatic proton
8.13	Doublet of doublets (dd)	1H	Aromatic proton
8.38	Doublet of doublets (dd)	1H	Aromatic proton

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1]

Table 2: Mass Spectrometry Data for **Methyl 2-methoxynicotinate**

Ion	m/z Ratio	Method
[M+1] ⁺	168	Low-Resolution Mass Spectrometry (LRMS)

The observed m/z of 168 corresponds to the protonated molecule.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented data are as follows.

2.1. ¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials and Equipment:

- **Methyl 2-methoxynicotinate** sample
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer
- NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-methoxynicotinate** in 0.5-0.7 mL of deuterated solvent (DMSO-d₆) in a clean, dry vial. The use of deuterated solvents is crucial to avoid overwhelming the sample proton signals with solvent signals.[2]
- Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is appropriate for the spectrometer being used (typically around 4-5 cm).
- Spectrometer Setup: Place the NMR tube into the spectrometer's probe. The instrument's strong applied magnetic field aligns the nuclear spins of the protons in the sample.[2]
- Data Acquisition:
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Set acquisition parameters (e.g., number of scans, pulse sequence).
 - Expose the sample to a range of radio frequencies to induce resonance.[2]
- Data Processing:
 - Perform a Fourier transform on the acquired free induction decay (FID) signal.
 - Phase the resulting spectrum.

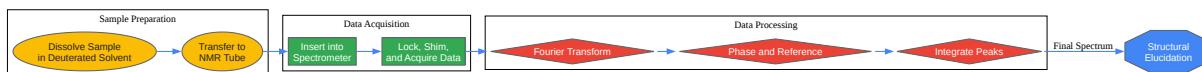
- Reference the spectrum (e.g., to the residual solvent peak).
- Integrate the peaks to determine the relative number of protons.[2]

2.2. Mass Spectrometry Protocol

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials and Equipment:

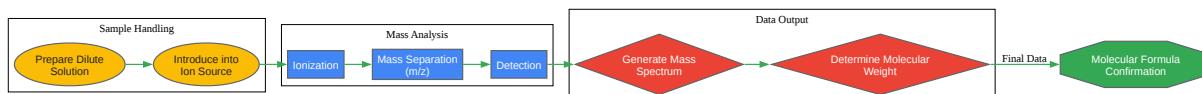
- **Methyl 2-methoxynicotinate** sample
- Volatile organic solvent (e.g., methanol, acetonitrile)
- Sample vials
- Mass Spectrometer (e.g., with Electron Impact or Electrospray Ionization)


Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent. For electrospray ionization (ESI), a concentration in the range of 10-100 micrograms per mL is often appropriate.[3] The sample must be free of inorganic salts, which can interfere with ESI.[3]
- Introduction into the Mass Spectrometer: Introduce the sample solution into the ion source. The molecules are then vaporized in a vacuum.[4]
- Ionization: The sample molecules are converted into ions.[4] Common methods include:
 - Electron Impact (EI): A high-energy electron beam bombards the molecules, knocking off an electron to form a radical cation.[4]
 - Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[5]
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization


3.1. ^1H NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR Spectroscopy.

3.2. Mass Spectrometry Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 2-METHOXYNICOTINATE | 67367-26-4 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Methyl 2-methoxynicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337441#1h-nmr-and-mass-spectrometry-data-for-methyl-2-methoxynicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com